molecular formula C9H7F3N2 B182833 1-Methyl-2-(trifluoromethyl)benzimidazole CAS No. 384-46-3

1-Methyl-2-(trifluoromethyl)benzimidazole

Cat. No.: B182833
CAS No.: 384-46-3
M. Wt: 200.16 g/mol
InChI Key: YKKYRNSRLGCTDO-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications. The presence of a trifluoromethyl group at the second position and a methyl group at the first position of the benzimidazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)benzimidazole can be synthesized through various methods. One common method involves the reaction of 2-acetylaniline with trifluoroacetaldehyde. The reaction proceeds through nucleophilic addition followed by cyclization to form the benzimidazole ring . Another method involves the condensation of ortho-phenylenediamine with trifluoroacetaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The use of catalysts, such as sulfamic acid-functionalized silica-coated magnetic nanoparticles, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(trifluoromethyl)benzimidazole is unique due to the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKYRNSRLGCTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334490
Record name 1-methyl-2-(trifluoromethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-46-3
Record name 1-methyl-2-(trifluoromethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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